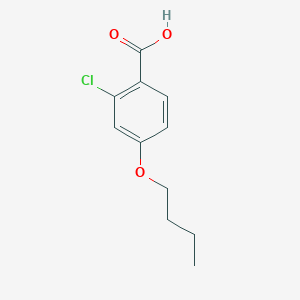

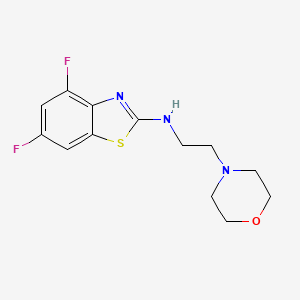

![molecular formula C13H14N2O2S2 B2406390 (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164495-48-0](/img/structure/B2406390.png)

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate” is a chemical compound that is part of the thiazole family . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Synthesis Analysis

Thiazoles are synthesized through various artificial paths and varied physico-chemical factors . An I2-promoted [3+2] cyclization reaction between thiocarbamates with enaminones has been developed for the synthesis of thiazol-2 (3H)-one derivatives . This protocol involves C−S and C−N bond formation and exhibits good functional group tolerance .Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol has been used to prepare certain thiazole derivatives .Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Wissenschaftliche Forschungsanwendungen

1. Synthetic Routes and Pharmacological Potential

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate, due to its benzothiazole structure, shares relevance with compounds studied for their synthetic versatility and pharmacological potential. Benzazoles and their derivatives, including benzothiazoles, are notable in medicinal chemistry for their diverse biological activities. Synthetic chemists are particularly interested in compounds with guanidine moiety, like 2-aminobenzimidazole and Astemizole, due to their therapeutic applications. The guanidine group, bonded to a benzazole ring, forms 2-guanidinobenzazoles (2GBZs), which can significantly modify biological activity. The review by Rosales-Hernández et al. (2022) focuses on the chemical aspects of 2GBZs as potential therapeutic agents, highlighting synthetic approaches with various modifications and functionalizations, indicating the relevance of such compounds in drug development (Rosales-Hernández et al., 2022).

2. Biological Activities of Benzothiazole Derivatives

The (thio)urea and benzothiazole (BT) derivatives are of great importance in medicinal chemistry due to their broad spectrum of biological activities. 2-(thio)ureabenzothizoles (TBT and UBT), compounds resulting from the bonding of these groups, can enhance physicochemical and biological properties. For instance, the UBT derivative Frentizole is used for treating rheumatoid arthritis and systemic lupus erythematosus. The review by Rosales-Hernández et al. (2022) covers the chemical aspects of UBTs and TBTs as potential therapeutic agents, including their pharmacological activity mechanisms, indicating the compound's relevance in the design and synthesis of new pharmacophores (Rosales-Hernández et al., 2022).

3. Relationship with Antioxidant and Anti-inflammatory Agents

In the realm of antioxidant and anti-inflammatory research, benzofused thiazole derivatives have been studied for their potential therapeutic applications. Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives and testing their antioxidant and anti-inflammatory activities. The study indicates that certain synthesized compounds demonstrated significant anti-inflammatory activity, highlighting the relevance of such compounds in drug development (Raut et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are being extensively researched for their potential applications in cancer therapy . Future research will likely continue to explore the synthesis, properties, and applications of thiazoles and their derivatives.

Eigenschaften

IUPAC Name |

S-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-15-10-6-4-5-7-11(10)19-13(15)14-12(17)8-18-9(2)16/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGIAUKAXAHHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)

![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)

![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)

![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)